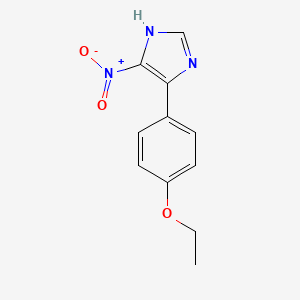

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Description

Historical Perspective and Significance of Substituted Imidazoles in Research

The history of imidazole (B134444) chemistry dates back to the 19th century, with the first synthesis of the parent imidazole ring accomplished by Heinrich Debus in 1858. mdpi.comtsijournals.com Since then, the exploration of substituted imidazoles has been a continuous and fruitful endeavor in organic and medicinal chemistry. mdpi.comijsrtjournal.com The imidazole ring is a fundamental component of the amino acid histidine, which plays a crucial role in the catalytic activity of many enzymes. mdpi.com This inherent biological relevance has spurred extensive research into imidazole derivatives.

The discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial properties in 1953 marked a pivotal moment, launching the field of nitroimidazole research. niscpr.res.in This led to the synthesis of numerous analogs and the eventual development of clinically significant drugs. nih.gov The versatility of the imidazole scaffold allows for substitution at various positions, leading to a vast chemical space with diverse properties. researchgate.net Researchers have explored the synthesis and application of imidazoles with functional groups at different positions, highlighting the broad potential of this heterocyclic system. acs.orgijpsonline.com The development of substituted imidazoles has been instrumental in various fields, from materials science to pharmaceuticals. mdpi.com

Rationale for Investigating Nitroimidazole Derivatives in Chemical Biology

The nitro group is a powerful electron-withdrawing moiety that significantly influences the chemical and biological properties of the imidazole ring. mdpi.com This feature is central to the mechanism of action of many nitroimidazole-based compounds. nih.gov While the presence of a nitro group can sometimes be associated with toxicity, careful molecular design has led to the development of nitroimidazoles with acceptable therapeutic profiles. unimib.it

The investigation of nitroimidazole derivatives is driven by their broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. niscpr.res.innih.gov The mode of action often involves the reductive bioactivation of the nitro group under hypoxic conditions, a characteristic of many solid tumors and anaerobic infections. nih.govwikipedia.org This selective activation makes nitroimidazoles attractive candidates for developing targeted therapies. mdpi.com Furthermore, the ability to functionalize the nitroimidazole scaffold at various positions allows for the fine-tuning of their physicochemical and biological properties, making them a versatile platform for chemical biology studies. nih.gov

Overview of Current Research Trajectories Involving Aromatic Heterocycles

Aromatic heterocycles are a cornerstone of modern chemical research, with applications spanning pharmaceuticals, materials science, and agriculture. numberanalytics.comresearchgate.net Current research is focused on several key areas, including the development of novel, efficient, and sustainable synthetic methodologies. numberanalytics.com This includes the use of catalysis and green chemistry principles to construct complex heterocyclic systems. numberanalytics.commdpi.com

Another major trend is the exploration of new applications for heterocyclic compounds, driven by a deeper understanding of their structure-property relationships. numberanalytics.com In medicinal chemistry, there is a significant focus on designing and synthesizing novel heterocyclic scaffolds as therapeutic agents. frontiersin.org A recent analysis highlighted that a large percentage of new chemical entities approved by the FDA contain aromatic nitrogen heterocycles. frontiersin.org The development of benzoannulated aromatic heterocycles is also a significant area of research, offering access to key structural motifs found in pharmaceuticals and functional materials. researchgate.net

Scope and Academic Contribution of Research on 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

Research on specific substituted nitroimidazoles like this compound contributes to the broader understanding of structure-activity relationships within this class of compounds. While specific research findings on this exact compound are not extensively detailed in the provided search results, we can infer its academic context. The synthesis and characterization of such a molecule would fall under the umbrella of synthetic organic chemistry, with a focus on developing new heterocyclic structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-5-nitro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)10-11(14(15)16)13-7-12-10/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZWQJYPVMMEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 4 4 Ethoxyphenyl 5 Nitro 1h Imidazole

Retrosynthetic Analysis of the 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the complex target molecule into smaller fragments, known as synthons, which correspond to viable synthetic reagents.

For the this compound scaffold, several retrosynthetic disconnections can be proposed. A primary strategy involves the disconnection of the imidazole (B134444) ring itself, which is a common approach for heterocyclic synthesis.

Disconnection Strategy 1: Imidazole Ring Formation

A logical disconnection breaks the C4-C5 bond and the bonds to the nitrogen atoms. This suggests a condensation reaction, a cornerstone of imidazole synthesis. This leads back to three key precursors:

An α-dicarbonyl equivalent, such as glyoxal.

An aldehyde, specifically 4-ethoxybenzaldehyde.

An ammonia (B1221849) source.

This approach is a variation of the Debus-Radziszewski imidazole synthesis, which condenses a dicarbonyl, an aldehyde, and ammonia. The final step in the forward synthesis would be the nitration at the C5 position of the resulting 4-(4-ethoxyphenyl)-1H-imidazole intermediate.

Disconnection Strategy 2: Building upon a Pre-formed Imidazole

An alternative retrosynthesis involves disconnecting the substituents from a core imidazole ring.

C-N Bond (N-H): The N-H bond is the most straightforward disconnection, representing the final deprotonation step.

C-NO₂ Bond: Disconnection of the nitro group points to a nitration reaction on the 4-(4-ethoxyphenyl)-1H-imidazole precursor. This is a common electrophilic aromatic substitution reaction.

C-C Bond (Aryl-Imidazole): The bond between the ethoxyphenyl group and the imidazole C4 position can be disconnected. This suggests a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated 5-nitroimidazole (e.g., 4-bromo-5-nitro-1H-imidazole) and a 4-ethoxyphenylboronic acid or stannane (B1208499) derivative.

This analysis provides multiple plausible pathways for the synthesis of the target compound, allowing for flexibility in the choice of starting materials and reaction conditions.

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, optimized multi-step synthetic routes can be designed and implemented. The focus is on achieving high yields and purity through careful selection of reaction conditions.

Multi-Step Reaction Sequences and Reaction Conditions

A widely applicable synthetic sequence involves the initial construction of the substituted imidazole ring followed by nitration.

Route A: Condensation Followed by Nitration

Step 1: Synthesis of 4-(4-ethoxyphenyl)-1H-imidazole. This can be achieved by reacting 2-bromo-1-(4-ethoxyphenyl)ethan-1-one with formamide (B127407). This method, a variation of the Radziszewski synthesis, provides a direct route to the 4-aryl-imidazole core. The reaction is typically heated to drive the cyclization and dehydration.

Step 2: Nitration. The resulting 4-(4-ethoxyphenyl)-1H-imidazole is then subjected to nitration. A mixture of nitric acid and sulfuric acid at controlled temperatures (e.g., 0-10 °C) is commonly used to introduce the nitro group regioselectively at the C5 position, which is activated by the C4-aryl substituent.

Route B: "One-Pot" Reductive Cyclization

An alternative approach, adapted from benzimidazole (B57391) synthesis, involves a one-pot reductive cyclization. mdpi.com This method could potentially be adapted by starting with a suitable nitro-precursor. For instance, the reaction between an amino-nitro-alkene derivative and a 4-ethoxybenzoyl equivalent in the presence of a reducing agent could form the ring system. While less direct for this specific imidazole, such one-pot procedures are highly efficient. mdpi.com

Yield Optimization and Purity Assessment Strategies

Optimizing reaction yields and ensuring the purity of the final compound are critical. Strategies are often adapted from studies on related nitroimidazole structures. derpharmachemica.comresearchgate.net

Yield Optimization:

Solvent and Base Selection: In related N-alkylation reactions of nitroimidazoles, the choice of solvent and base has a significant impact on yield. For instance, using potassium carbonate (K₂CO₃) as the base in acetonitrile (B52724) (CH₃CN) has been shown to provide better yields compared to potassium hydroxide (B78521) (KOH) or solvents like DMSO or DMF. researchgate.net

Temperature Control: Reaction temperature is a crucial parameter. Studies have shown that heating reactions, for example to 60°C, can markedly improve product yields compared to performing the reaction at room temperature. derpharmachemica.comresearchgate.net

Purity Assessment:

Chromatography: Thin-layer chromatography (TLC) is essential for monitoring the progress of the reaction to its completion. derpharmachemica.com Following the reaction, the crude product is typically purified using column chromatography with a suitable solvent system, such as ethyl acetate (B1210297)/hexane, to isolate the target compound from byproducts and unreacted starting materials. derpharmachemica.com

Spectroscopy: The structure and purity of the final compound are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is used to verify the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight of the compound. ijpsonline.com

Derivatization Strategies and Analogue Synthesis Based on the Core Structure

The this compound scaffold can be chemically modified to produce a library of analogues for structure-activity relationship (SAR) studies. Derivatization can be targeted at various positions on the molecule.

Chemical Modifications at the Ethoxyphenyl Moiety

Ether Chain Variation: A common strategy involves starting the synthesis with 4-hydroxybenzaldehyde (B117250) instead of 4-ethoxybenzaldehyde. The resulting 4-(4-hydroxyphenyl)-5-nitro-1H-imidazole intermediate can then be alkylated with a variety of alkyl halides (e.g., methyl iodide, propyl bromide) via a Williamson ether synthesis to generate a series of analogues with different alkoxy chain lengths and branching.

Aromatic Ring Substitution: The synthesis can begin with differently substituted benzaldehydes. Using, for example, 3-fluoro-4-ethoxybenzaldehyde or 3,4-dimethoxybenzaldehyde (B141060) as the starting aldehyde would yield analogues with additional substituents on the phenyl ring, allowing for the probing of electronic and steric effects at this position.

Substituent Effects on Reaction Pathways

Substituents on the imidazole ring have a profound effect on the molecule's reactivity and electronic properties.

Effect on the Nitro Group: The reactivity of the nitro group is crucial, particularly as its reduction is often a key step in the mechanism of action for many nitroaromatic compounds. nih.govaablocks.com Studies on related nitroimidazoles have shown that the presence of other substituents on the imidazole ring significantly influences the electrochemical reduction potential of the nitro group. nih.gov For example, electron-withdrawing groups like bromo or chloro at an adjacent position can facilitate the reduction of the nitro group, while electron-donating groups like amino can hinder it. nih.gov

Below is a table summarizing how reaction conditions can be optimized for the N-alkylation of a 4-nitroimidazole (B12731) core, based on published data for related compounds. derpharmachemica.comresearchgate.net

Table 1: Conditions for N-Alkylation of 4-Nitroimidazole Data adapted from analogous systems.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl Bromide | K₂CO₃ | CH₃CN | 60 | 75 |

| Ethyl Bromide | KOH | DMSO | 25 | 28 |

| Benzyl Chloride | K₂CO₃ | CH₃CN | 60 | 82 |

| Benzyl Chloride | K₂CO₃ | DMF | 25 | 45 |

| Methyl Iodide | K₂CO₃ | CH₃CN | 60 | 85 |

Mechanistic Investigations of Key Synthetic Steps

The formation of this compound hinges on two critical transformations: the construction of the imidazole ring and the subsequent regioselective introduction of the nitro group. The mechanisms of these steps are crucial for understanding reaction outcomes and optimizing conditions.

Formation of the Imidazole Ring: Cyclization of α-Bromoketones

A common and effective method for the synthesis of 4-aryl-1H-imidazoles involves the reaction of an α-bromoketone with a source of ammonia, such as formamide. This reaction, a variation of the Debus-Radziszewski imidazole synthesis, proceeds through a well-established mechanistic pathway.

The initial step is the α-bromination of a suitable acetophenone (B1666503) derivative. For the synthesis of the precursor to the target molecule, 4'-ethoxyacetophenone (B44001) is the logical starting material. The bromination of acetophenones can be achieved using various reagents, including elemental bromine in methanol (B129727) or N-bromosuccinimide (NBS) zenodo.orgscirp.org. The reaction proceeds via an enol or enolate intermediate, with the α-carbon being susceptible to electrophilic attack by the bromine source. The use of an acidic catalyst can facilitate enol formation.

The resulting α-bromoketone, 2-bromo-1-(4-ethoxyphenyl)ethanone, is a key intermediate. The subsequent cyclization with formamide to form the imidazole ring is believed to occur through the following steps:

Ammonolysis: Formamide serves as a source of ammonia in situ. The α-bromoketone reacts with ammonia, leading to the formation of an α-aminoketone intermediate.

Condensation and Cyclization: The α-aminoketone then condenses with a second molecule of an aldehyde equivalent (derived from formamide) and another molecule of ammonia to form a dihydropyrazine (B8608421) intermediate, which then rearranges to the more stable imidazole ring. Alternatively, the α-aminoketone can react with formamide to form an N-formyl derivative, which then undergoes cyclization and dehydration to yield the imidazole. The condensation of α-haloketones with amidines provides a direct route to 2,4-disubstituted imidazoles orgsyn.org.

Table 1: Proposed Synthesis of 4-(4-ethoxyphenyl)-1H-imidazole

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4'-Ethoxyacetophenone | Bromine, Methanol | 2-Bromo-1-(4-ethoxyphenyl)ethanone |

| 2 | 2-Bromo-1-(4-ethoxyphenyl)ethanone | Formamide, Heat | 4-(4-ethoxyphenyl)-1H-imidazole |

Regioselective Nitration of 4-Arylimidazoles

The introduction of the nitro group at the C5 position of the 4-(4-ethoxyphenyl)-1H-imidazole ring is a critical and often challenging step due to the potential for multiple nitration products. The regioselectivity of imidazole nitration is highly dependent on the reaction conditions and the nature of the substituents on the imidazole ring.

The mechanism of electrophilic nitration of imidazoles involves the attack of a nitrating agent, typically the nitronium ion (NO₂⁺) generated from a mixture of nitric acid and sulfuric acid, on the electron-rich imidazole ring. The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which influences the electron density and reactivity of the carbon atoms. The C4 and C5 positions are generally more susceptible to electrophilic attack than the C2 position.

For 4-substituted imidazoles, the position of nitration (C2 or C5) is influenced by both electronic and steric factors. The 4-ethoxyphenyl group is an electron-donating group, which would activate the imidazole ring towards electrophilic substitution. However, its bulkiness might sterically hinder attack at the adjacent C5 position to some extent.

Controlling the regioselectivity to favor 5-nitration over 2-nitration is key. Under strongly acidic conditions, the imidazole ring is protonated, forming an imidazolium (B1220033) ion. This deactivates the ring towards further electrophilic attack and can influence the regiochemical outcome. The specific conditions, such as the concentration of acids, temperature, and reaction time, must be carefully controlled to achieve the desired 5-nitro product.

Green Chemistry Approaches in the Synthesis of Nitroimidazole Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of this compound and other nitroimidazole derivatives.

Greener Synthetic Routes for the Imidazole Core

Traditional methods for imidazole synthesis often involve harsh reagents and solvents. Greener alternatives are being actively explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine in a solventless system, offering a faster and more energy-efficient method organic-chemistry.org.

Catalyst-Free and Solvent-Free Reactions: One-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved under solvent-free conditions by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate organic-chemistry.org.

Use of Greener Solvents: The use of aqueous tetrahydrofuran (B95107) (THF) has been reported as a more environmentally friendly solvent system for the condensation of α-haloketones with amidines, replacing more toxic solvents like chloroform (B151607) orgsyn.org.

Greener Approaches to Nitration

Conventional nitration methods using mixed nitric and sulfuric acids generate significant amounts of acidic waste. Greener nitration methodologies are a key area of research.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated zirconia, can replace liquid acids, simplifying workup procedures and allowing for catalyst recycling.

Alternative Nitrating Agents: The use of alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅) in combination with a solid catalyst or in an ionic liquid, can offer improved selectivity and reduced waste.

Electrochemical Methods: Electrochemical nitration offers a potentially cleaner route by avoiding the use of strong acids and generating the nitrating species in situ.

Table 2: Potential Green Chemistry Modifications for the Synthesis of this compound

| Synthetic Step | Conventional Method | Potential Green Alternative |

| Bromination | Elemental bromine | N-Bromosuccinimide (NBS) in a greener solvent, electrochemical bromination rsc.org. |

| Imidazole Synthesis | Reaction in organic solvents like chloroform | Microwave-assisted solvent-free reaction, use of aqueous solvent systems orgsyn.orgorganic-chemistry.org. |

| Nitration | Mixed nitric and sulfuric acids | Solid acid catalysts, alternative nitrating agents (e.g., N₂O₅), electrochemical nitration. |

The adoption of these green chemistry principles can lead to more sustainable and environmentally benign processes for the synthesis of this compound and a wide range of other valuable nitroimidazole compounds.

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole

No crystallographic data, including crystal packing diagrams, intermolecular interaction analysis, conformational details, torsional angles, or hydrogen bonding network information, could be located for this compound.

Crystal Packing and Intermolecular Interactions

Information on the arrangement of molecules in the crystal lattice and the nature of non-covalent interactions is unavailable.

Conformational Analysis and Torsional Angles

Specific data regarding the spatial arrangement of atoms and the dihedral angles between the substituted phenyl ring and the nitro-imidazole core are not documented.

Hydrogen Bonding Networks and Crystal Stability

Details of any hydrogen bonding patterns that would contribute to the stability of the crystal structure have not been reported.

Solid-State NMR Spectroscopy for Structural Insights

No solid-state Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound could be found. This type of analysis would provide valuable information about the local chemical environments of the atoms within the solid material.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Experimentally obtained Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the reviewed literature. Such spectra are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule.

Chiroptical Properties and Stereochemical Considerations (If applicable)

There is no information to suggest that this compound is a chiral molecule or that any studies on its chiroptical properties have been conducted. Therefore, this section is not applicable based on the current state of knowledge.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of a molecule. Methods such as Density Functional Theory (DFT) are widely employed to model electron distribution and predict chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For molecules similar to 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are performed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scispace.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net For related nitroaromatic compounds, the HOMO is often localized on the phenyl ring system, while the LUMO is concentrated around the electron-withdrawing nitro group, facilitating charge transfer from the donor to the acceptor part of the molecule. scispace.com

Table 1: Representative Calculated Electronic Properties of Nitroaromatic Compounds Data is representative of calculations performed on structurally similar molecules.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.1 to -9.6 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.5 to -2.2 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.4 to 3.6 |

The electrostatic potential (ESP) surface is a valuable tool for understanding intermolecular interactions. It maps the electrostatic potential onto the molecule's electron density surface, revealing the charge distribution. This analysis helps predict how a molecule will interact with other chemical species. For analogous compounds, Hirshfeld surface analysis is used to quantify intermolecular contacts. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal, allowing for the visualization and quantification of different types of intermolecular interactions, such as H···O, H···H, and C···H contacts. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are characteristic of sites susceptible to electrophilic attack. In nitroimidazole derivatives, these regions are typically localized on the oxygen atoms of the nitro group. nih.govresearchgate.net

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These are often found around hydrogen atoms, particularly the N-H proton of the imidazole (B134444) ring. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map is crucial for identifying sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For novel imidazole analogues, MD simulations can provide insights into their conformational flexibility and structural stability. researchgate.netresearchgate.net By simulating the molecule's behavior in a given environment (e.g., a solvent box) over a period, researchers can analyze trajectories to understand how different parts of the molecule move relative to each other. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD value over the simulation time suggests that the molecule has reached an equilibrium conformation, while RMSF analysis highlights the flexibility of specific atoms or functional groups within the structure. ajchem-a.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. nih.gov For the synthesis of nitroimidazole derivatives, theoretical calculations can be used to explore different reaction pathways, such as nitration or N-alkylation. researchgate.net By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. For instance, in reactions involving electrophilic substitution on the imidazole ring, computational studies can predict the regioselectivity by comparing the activation energies for substitution at different positions. google.com These studies provide a detailed, step-by-step understanding of the reaction, complementing experimental findings. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies (Excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of nitroimidazole derivatives, including compounds structurally related to this compound, QSAR studies have been instrumental in understanding the structural requirements for their therapeutic effects, particularly as antitubercular and anticancer agents. These studies help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Research in this area has often focused on elucidating the impact of various molecular descriptors on the biological activity of nitroimidazole derivatives. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with the mechanism of action of nitroimidazoles, which involves the reduction of the nitro group.

In one such study focusing on a series of monocyclic nitroimidazole analogues as antitubercular agents, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. These models provide insights into the steric and electrostatic field requirements for optimal activity. The statistical validation of these models is crucial, with parameters like the cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicating the predictive power and robustness of the model. For a series of antitubercular nitroimidazoles, a CoMFA model yielded a q² of 0.591 and an r² of 0.7698, while the CoMSIA model showed a q² of 0.629 and an r² of 0.6848, suggesting a good predictive ability for the minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis rsc.org.

The key findings from such QSAR studies on related nitroimidazole compounds are summarized in the interactive data table below, which highlights the descriptors found to be significant and the statistical quality of the models.

| QSAR Model | Key Descriptors | q² | r² | Biological Activity | Reference |

| CoMFA | Steric and Electrostatic Fields | 0.591 | 0.7698 | Antitubercular (Mtb) | rsc.org |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | 0.629 | 0.6848 | Antitubercular (Mtb) | rsc.org |

| 2D-QSAR | Surface Area, Polar Surface Area, HOMO, Molecular Connectivity Index | >0.66 | >0.8 | Antinociceptive | researchgate.net |

These studies collectively indicate that for nitroimidazole derivatives, specific structural features are critical for their biological activity. For example, the presence of electron-withdrawing groups can influence the reduction potential of the nitro group, a key step in their activation. Furthermore, the lipophilicity of the side chains attached to the imidazole ring often plays a significant role in the compound's ability to penetrate cell membranes. For instance, in a series of 4- and 5-nitroimidazoles, the lipophilic side chain was found to be crucial for both aerobic and anaerobic antitubercular activity in the 4-nitro series nih.gov.

While a specific QSAR study for this compound was not identified in the reviewed literature, the findings from studies on analogous nitroimidazole series provide a valuable framework for predicting its potential activity and for the rational design of new derivatives with enhanced therapeutic properties. The consistent importance of electronic, steric, and hydrophobic parameters across different studies underscores the fundamental principles governing the structure-activity relationships within this class of compounds.

Molecular Interactions and in Vitro Mechanistic Studies of 4 4 Ethoxyphenyl 5 Nitro 1h Imidazole

Biochemical Interactions with Biomolecules (e.g., proteins, enzymes, DNA)

The biological activity of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is fundamentally rooted in its interactions with essential biomolecules. The presence of the nitro group on the imidazole (B134444) ring is a critical feature, often serving as a pro-drug element that can be activated under specific physiological conditions.

In Vitro Enzyme Inhibition Kinetics and Mechanism

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the broader class of nitroimidazoles has been investigated for its inhibitory effects on various enzymes. For instance, certain nitroimidazole derivatives have demonstrated the ability to inhibit enzymes such as lipoxygenase, which is involved in inflammatory pathways. The mechanism of action for many nitroaromatic compounds involves bioreduction of the nitro group, a process that can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then covalently modify and inactivate key enzymatic targets.

The inhibitory potential of imidazole-containing compounds has been demonstrated against various enzymes. For example, imidazole itself has been shown to act as a partial competitive inhibitor of certain glycosidases. This suggests that the imidazole scaffold can interact with enzyme active sites. The specific nature and kinetics of inhibition by this compound would depend on the specific enzyme target and would require dedicated enzymatic assays to elucidate.

Ligand Binding Studies with Purified Receptors/Proteins

Direct ligand binding studies involving this compound and purified receptors or proteins are not prominently reported. However, the structural motifs present in the molecule, namely the ethoxyphenyl and nitroimidazole moieties, suggest potential interactions with various biological targets. The ethoxyphenyl group could engage in hydrophobic and van der Waals interactions within the binding pockets of proteins, while the nitroimidazole ring could form hydrogen bonds and other polar interactions. Computational docking studies on related nitroimidazole derivatives have been used to predict binding affinities and interaction modes with protein targets, a strategy that could be applied to this compound to identify potential biological partners.

DNA/RNA Intercalation or Groove Binding Mechanisms

The interaction of nitroimidazole drugs with DNA is a well-established mechanism of their cytotoxic action, particularly in hypoxic cells and anaerobic microorganisms. The general mechanism involves the reduction of the nitro group to form reactive intermediates that can induce DNA damage. This damage can manifest as strand breaks and the release of nucleotide bases. The degree of DNA damage has been shown to correlate with the redox potential of the nitroimidazole derivative. nih.gov While it is plausible that this compound could operate through a similar mechanism, specific studies detailing its DNA binding mode—whether through intercalation between base pairs or binding to the major or minor grooves—are lacking.

Modulation of Specific Cellular Pathways (In Vitro Pathways, e.g., signaling cascades)

The ability of this compound to modulate specific cellular pathways in vitro has not been extensively characterized. However, given the known biological activities of related compounds, it is conceivable that it could impact various signaling cascades. For instance, if the compound inhibits enzymes involved in inflammatory processes, it could downregulate pro-inflammatory signaling pathways. Furthermore, if it induces DNA damage, it would likely trigger DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis. Elucidating the precise pathways affected by this compound would require comprehensive in vitro studies using relevant cell lines and molecular biology techniques.

Structure-Activity Relationships Governing In Vitro Biological Potency

The biological activity of nitroimidazole derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the potential determinants of potency for this compound.

Key structural determinants for the activity of nitroimidazoles include:

Position of the Nitro Group: The position of the nitro group on the imidazole ring (e.g., at the 4- or 5-position) is a critical factor. Studies on antitubercular nitroimidazoles have shown that 4-nitroimidazoles can exhibit both aerobic and anaerobic activity, whereas 5-nitroimidazoles are often only active against anaerobic organisms. nih.gov

Substituents on the Imidazole Ring: The nature of the substituents at other positions of the imidazole ring can significantly modulate activity. For instance, the presence of a lipophilic side chain is often crucial for the aerobic activity of 4-nitroimidazoles. nih.gov

The following table summarizes some general SAR findings for nitroimidazole derivatives that are relevant to understanding the potential activity of this compound.

| Structural Feature | Impact on Biological Activity | Reference |

| Nitro Group Position | The position of the nitro group (4- or 5-position) on the imidazole ring is a key determinant of the spectrum of activity (aerobic vs. anaerobic). | nih.gov |

| Lipophilic Side Chain | A lipophilic side chain is often required for the aerobic activity of 4-nitroimidazoles. | nih.gov |

| Electron-withdrawing/donating groups | The electronic properties of substituents on the imidazole and any attached phenyl rings can influence binding affinity and reactivity. | mdpi.com |

It is important to note that while these general SAR principles provide a framework for understanding the potential biological profile of this compound, specific in vitro testing of this compound against a panel of biological targets is necessary to definitively establish its mechanistic profile and potency.

Mechanisms of Action at the Molecular and Cellular Level (In Vitro Focus)

The biological activity of 5-nitroimidazole derivatives, including the compound this compound, is intrinsically linked to the chemical reactivity of the nitro group at the C5 position of the imidazole ring. The prevailing mechanism of action, particularly against anaerobic microorganisms and protozoa, involves the reductive activation of this nitro group within the target cells. This process is critical for the generation of cytotoxic entities that ultimately lead to cell death.

Under the low redox potential conditions characteristic of anaerobic environments, the nitro group of the 5-nitroimidazole molecule undergoes a series of one-electron reductions. This bioactivation is often facilitated by microbial nitroreductases, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system, which donates electrons to the compound. The initial reduction product is a highly reactive nitro anion radical. This radical species can then be further reduced to form other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

These reactive nitrogen species are indiscriminate in their cellular targets and can cause widespread damage to essential macromolecules. A primary target is DNA, where the reactive intermediates can induce strand breakage, helix destabilization, and impair its template function for replication and transcription. This genotoxic effect is a major contributor to the antimicrobial and cytotoxic properties of this class of compounds. In addition to DNA, these reactive species can also damage other vital cellular components, including proteins and lipids, further disrupting cellular function and integrity.

The substitution at the C4 position of the imidazole ring, in this case, the 4-ethoxyphenyl group, plays a significant role in modulating the compound's physicochemical properties and, consequently, its biological activity. Lipophilic side chains can influence the compound's ability to permeate cell membranes and may affect its interaction with molecular targets. Structure-activity relationship studies on related nitroimidazole series have demonstrated that modifications to the side chain can dramatically alter both the potency and the spectrum of activity. For instance, in the 4-nitroimidazole (B12731) series, a lipophilic side chain is crucial for both aerobic and anaerobic activity, whereas in the 5-nitroimidazole series, it primarily influences anaerobic activity.

While detailed enzymatic and cellular studies specifically for this compound are not extensively documented in publicly available literature, the activity of related compounds against various cell lines and pathogens provides insight into its potential effects. For example, various N-alkyl-nitroimidazoles have demonstrated in vitro antitumor activity against human cancer cell lines, suggesting that their cytotoxic mechanisms may also be effective against proliferating mammalian cells. The antitumor effects are believed to be linked to the induction of cell cycle arrest and apoptosis.

The table below summarizes typical in vitro activities for representative 5-nitroimidazole derivatives against various organisms and cell lines, illustrating the general range of biological effects observed for this class of compounds. It is important to note that these are representative values for the compound class and not specific to this compound.

| Compound Class/Derivative | Target Organism/Cell Line | In Vitro Activity Metric | Observed Value | Reference |

| Thiosemicarbazide-nitroimidazole derivatives | Gram-positive bacteria | MIC | 31.25 to 1000 µg/mL | |

| N-Alkyl-nitroimidazoles | MDA-MB-231 (Breast Cancer) | LC50 | as low as 16.7 µM | |

| N-Alkyl-nitroimidazoles | Vero (Normal Kidney Cells) | LC50 | ~30 µM | |

| 5-Nitroimidazole derivatives | Leishmania (L.) mexicana | In vitro inhibition | High activity | |

| 5-Nitroimidazole derivatives | Leishmania (V.) braziliensis | In vitro inhibition | High activity |

These findings underscore the potential of this compound as a bioactive compound, with its mechanism of action likely centered on the reductive activation of its nitro group and subsequent damage to cellular macromolecules. Further in vitro studies are necessary to fully elucidate the specific molecular interactions and cellular consequences of this particular derivative.

Spectroscopic Analysis and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. While specific experimental data for this exact compound is not widely published, the expected NMR signatures can be reliably predicted based on extensive studies of analogous 4-nitro-1H-imidazole and substituted phenyl-imidazole derivatives. researchgate.netrsc.org

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the ethoxy group, the aromatic protons of the phenyl ring, and the lone proton on the imidazole (B134444) ring. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the 4-ethoxyphenyl ring will appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The imidazole proton is expected to appear as a singlet in the downfield region.

The ¹³C NMR spectrum will complement the ¹H NMR data, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the imidazole carbons are particularly sensitive to the electronic effects of the nitro group. researchgate.netderpharmachemica.com

To definitively assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the ethoxyphenyl substituent and the imidazole ring, as well as confirming the relative positions of the substituents on the imidazole core.

Based on analyses of similar structures, the following correlations would be expected in the HMBC spectrum:

Correlations between the ethoxyphenyl protons and the imidazole C4 carbon.

Correlations between the imidazole C2-H proton and the C4 and C5 carbons of the imidazole ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent like DMSO-d₆ is presented below, based on data from related compounds. researchgate.netrsc.orgchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~8.5 | ~138 |

| Imidazole C4 | - | ~148 |

| Imidazole C5 | - | ~135 |

| Ethoxyphenyl C1' | - | ~125 |

| Ethoxyphenyl C2'/C6' | ~7.8 (d) | ~129 |

| Ethoxyphenyl C3'/C5' | ~7.1 (d) | ~115 |

| Ethoxyphenyl C4' | - | ~160 |

| Ethoxy -CH₂- | ~4.1 (q) | ~64 |

| Ethoxy -CH₃ | ~1.4 (t) | ~15 |

Note: These are predicted values and may vary based on experimental conditions.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to probe the spatial proximity of atoms within a molecule, providing insights into its preferred conformation in solution. For this compound, these experiments would be particularly useful in determining the dihedral angle between the imidazole and phenyl rings.

Correlations between the imidazole C2-H proton and the ortho-protons (C2'/C6') of the phenyl ring in a NOESY or ROESY spectrum would indicate a relatively twisted conformation, where these protons are in close spatial proximity. The intensity of these cross-peaks can provide semi-quantitative information about the internuclear distances.

Dynamic NMR (DNMR) studies can be utilized to investigate the rotational barrier around the single bond connecting the imidazole and phenyl rings. At low temperatures, the rotation around this bond may be slow enough on the NMR timescale to result in the observation of distinct signals for the otherwise equivalent ortho- and meta-protons of the phenyl ring. As the temperature is increased, these signals would broaden and eventually coalesce into single peaks as the rate of rotation increases. By analyzing the lineshape changes as a function of temperature, the activation energy for this rotational process can be calculated, providing valuable information about the conformational flexibility of the molecule.

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for such analyses.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

The fragmentation of nitroaromatic compounds in mass spectrometry is well-documented. researchgate.net For this compound, characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other small neutral molecules.

A plausible fragmentation pathway could include:

Loss of the nitro group (NO₂), resulting in a significant fragment ion.

Cleavage of the ethoxy group, leading to the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄).

Fragmentation of the imidazole ring itself.

A table of predicted major fragment ions for this compound is provided below.

| m/z | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - C₂H₄]⁺ | Loss of ethylene from ethoxy group |

| [M - C₂H₅O•]⁺ | Loss of ethoxy radical |

UV-Vis Spectroscopy for Electronic Transitions and Molar Absorptivity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The conjugated system encompassing the phenyl and imidazole rings, along with the nitro and ethoxy substituents, will influence the position and intensity of these absorption maxima (λ_max).

Based on data for similar nitroaromatic and imidazole-containing compounds, absorption bands in the UV-A and UV-B regions are anticipated. researchgate.net The π → π* transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic systems. The n → π* transition, associated with the non-bonding electrons of the nitro group and the nitrogen atoms of the imidazole ring, is expected to be of lower intensity and may be observed as a shoulder on the main absorption bands.

A hypothetical UV-Vis data table is presented below:

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Ethanol | ~280-320 | Expected to be high | π → π |

| Ethanol | ~350-400 | Expected to be low | n → π |

Circular Dichroism (CD) Spectroscopy (If applicable, for chiral derivatives or interactions with biomolecules)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum on its own. However, if this compound were to be derivatized to introduce a chiral center, or if it were to interact with a chiral biomolecule such as a protein or DNA, induced CD signals could be observed. Such studies could provide valuable information about the nature of the binding and the conformational changes of the biomolecule upon interaction. Currently, there is no published data on the CD spectroscopy of this compound or its derivatives.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Methodologies for Nitroimidazole Systems

The development of efficient and versatile synthetic routes is fundamental to advancing the study of nitroimidazole systems. While established methods exist, the pursuit of novel methodologies offers the potential for improved yields, greater regioselectivity, and access to a wider diversity of structural analogs.

Recent research has highlighted several promising strategies. For instance, a facile and high-yielding method for the N-alkylation of 4-nitroimidazoles has been described, utilizing alkyl halides in the presence of potassium carbonate in DMF at elevated temperatures. tandfonline.com This approach offers a rapid and efficient means of producing a variety of N-alkylated derivatives. Another innovative approach involves the use of a volatile organic solvent-free system with an alkaline water-SDS medium for the N-1 alkylation of imidazole (B134444) derivatives, which can enhance reaction rates by addressing solubility issues. researchgate.net

Furthermore, the development of green and facile approaches, such as the use of oxone as an oxidant in water for the synthesis of 2-nitroimidazoles, represents a significant step towards more environmentally sustainable synthetic practices. nih.gov The exploration of multi-step synthetic sequences, such as those employed in the preparation of new 5-nitroimidazoles with allylic-sulfone chains, also demonstrates the potential for creating complex and functionally diverse molecules. researchgate.net A chemo- and regioselective methodology for the N-alkylation/arylation of azoles using brominated enones as precursors has also been developed to selectively obtain N-alkylated azoles. researchgate.net

Future research in this area could focus on:

The development of catalytic systems for nitroimidazole synthesis to improve efficiency and reduce waste.

The exploration of flow chemistry techniques for safer and more scalable production.

The use of biocatalysis to achieve highly specific transformations.

The synthesis of novel nitroimidazole-pyrazole hybrids and other hybrid structures. researchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling has become an indispensable tool for elucidating the complex mechanisms of action of nitroimidazole compounds. numberanalytics.com By simulating molecular interactions and predicting electronic properties, researchers can gain insights that are often difficult to obtain through experimental methods alone.

Advanced computational techniques, such as machine learning-based approaches, multiscale modeling, and hybrid modeling, are transforming the field. numberanalytics.com These methods can be used to:

Predict the reduction potential of nitroimidazoles, a key factor in their biological activity.

Model the interaction of reduced nitroimidazole metabolites with biological macromolecules like DNA. nih.gov

Simulate the electronic and steric factors that influence the activity and potential liabilities of these compounds. nih.gov

Identify potential drug-target interactions and off-target effects. numberanalytics.com

The integration of mechanistic and data-driven modeling approaches in hybrid models offers a particularly powerful strategy for improving the accuracy and predictive power of computational simulations. numberanalytics.com As computational power and algorithmic sophistication continue to advance, these in silico methods will play an increasingly crucial role in guiding the design and development of new nitroimidazole-based compounds.

Development of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole as a Molecular Probe for In Vitro Systems

The unique properties of nitroimidazoles, particularly their selective reduction in hypoxic environments, make them attractive candidates for development as molecular probes. These probes can be invaluable tools for studying a variety of biological processes in vitro.

For example, a fluorescent probe based on an acetoxy-substituted tetraphenyl imidazole (AcOPI) has been developed for the detection of reactive oxygen species (ROS) like superoxide (B77818) and hypochlorite. nih.gov This probe exhibits a significant fluorescence enhancement upon exposure to ROS, making it a highly sensitive tool for monitoring oxidative stress in cellular systems. nih.gov The development of such probes with large Stokes shifts and high aqueous compatibility is crucial for minimizing background interference and ensuring their utility in biological assays. nih.gov

Future research could focus on designing and synthesizing derivatives of this compound that are functionalized with fluorophores or other reporter groups. These molecular probes could be used to:

Visualize and quantify hypoxic regions within 3D cell cultures and spheroids.

Investigate the mechanisms of nitroreductase enzymes in various cell types.

Study the downstream effects of nitroimidazole activation on cellular signaling pathways.

Integration with High-Throughput Screening for New Mechanistic Insights

High-throughput screening (HTS) technologies have revolutionized the process of drug discovery and have significant potential for uncovering new mechanistic insights into the action of nitroimidazoles. nih.gov By rapidly screening large libraries of compounds, researchers can identify novel molecules with desired biological activities and explore structure-activity relationships on an unprecedented scale. nih.gov

HTS assays can be designed to measure a wide range of endpoints, from cell viability and enzyme activity to gene expression and protein-protein interactions. nih.govresearchgate.net For instance, a modular synthesis approach coupled with HTS was used to explore the antimicrobial potential of a diverse library of over 650 5-nitroimidazole compounds, revealing that many had significantly improved activity against various pathogens. nih.gov This study highlighted that incremental structural modifications may not be the optimal strategy for this class of compounds and that a broader exploration of chemical space is warranted. nih.gov

The integration of HTS with other technologies, such as automated microscopy and flow cytometry, can provide even richer datasets for mechanistic analysis. drugtargetreview.com Furthermore, the development of miniaturized HTS assays allows for the efficient screening of large numbers of molecules while conserving resources. researchgate.netbiorxiv.org

Unexplored Biological Targets and Pathways for In Vitro Investigation (Strictly non-clinical)

While the primary mechanism of action of many nitroimidazoles involves bioreductive activation and subsequent damage to DNA, there is growing evidence that these compounds may interact with a broader range of biological targets and pathways. nih.govnih.gov The exploration of these unexplored interactions in vitro is a critical area for future research.

For instance, the ability of nitroimidazoles to interfere with mycolic acid synthesis and induce respiratory poisoning in certain bacteria suggests that components of these pathways could be investigated as potential targets in other microorganisms or even in non-bacterial systems under specific conditions. nih.gov The interaction of reduced nitroimidazoles with cellular components other than DNA, such as proteins and lipids, also warrants further investigation. nih.gov

Recent studies have explored the synthesis and in vitro evaluation of nitroimidazole derivatives as inhibitors of the angiogenic enzyme thymidine (B127349) phosphorylase and as inhibitors of the epidermal growth factor receptor (EGFR). nih.govdovepress.com Additionally, research has been conducted on the synthesis and anticancer activity of imidazole derivatives against various cancer cell lines, including breast, prostate, and brain cancer cells. nih.gov

Future in vitro studies could investigate:

The interaction of this compound and its metabolites with specific enzymes involved in cellular metabolism and signaling.

The potential for this compound to modulate the activity of transcription factors or other regulatory proteins.

The impact of this compound on cellular processes such as autophagy, apoptosis, and cell cycle progression in various in vitro models.

The synthesis and evaluation of imidazole derivatives for their potential as antitubercular, antioxidant, and antiparasitic agents. ymerdigital.com

Q & A

Q. What are the optimal synthetic routes for 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis. Key steps include nitration and substitution reactions. Reaction parameters (temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, polar aprotic solvents (e.g., DMF) may enhance nitro-group incorporation, while elevated temperatures (80–100°C) accelerate ring closure. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the imidazole ring, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, particularly for resolving nitro-group orientation and hydrogen-bonding networks .

Q. How does the nitro group at the 5-position influence electronic properties and reactivity?

The electron-withdrawing nitro group deactivates the imidazole ring, reducing electrophilic substitution reactivity at adjacent positions. Computational studies (DFT) can quantify this effect, showing increased partial positive charge at the 2-position, making it susceptible to nucleophilic attack. Experimental validation includes Hammett substituent constants (σ) to correlate electronic effects with reaction rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. negligible efficacy)?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, solvent/DMSO concentration). A systematic approach involves:

- Replicating assays under standardized protocols (CLSI guidelines).

- Comparing minimum inhibitory concentrations (MICs) across multiple strains.

- Performing meta-analyses of published data to identify confounding variables (e.g., biofilm formation interference) .

Q. What strategies optimize crystallization for X-ray studies, given the compound’s tendency to form polymorphs?

Polymorphism is mitigated by screening solvent systems (e.g., ethanol/water mixtures) and controlled slow evaporation. Hydrogen-bonding motifs (e.g., N–H···O interactions between nitro and imidazole groups) stabilize specific crystal forms. SHELXD or SHELXE can phase high-resolution data, while twinning analysis in SHELXL resolves overlapping reflections .

Q. How do substituents on the 4-ethoxyphenyl group affect structure-activity relationships (SAR) in antimicrobial studies?

Systematic SAR requires synthesizing analogs with modified ethoxy groups (e.g., replacing -OCH₂CH₃ with -OCH₃ or -F) and testing against Gram-positive/-negative panels. Quantitative SAR (QSAR) models correlate logP values and steric parameters (e.g., molar refractivity) with bioactivity. For example, bulkier substituents may enhance membrane penetration in Gram-negative bacteria .

Q. What experimental designs validate proposed reaction mechanisms for nitro-group reduction?

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N-nitrogen in the nitro group) and trapping intermediates (e.g., hydroxylamine). Kinetic isotope effects (KIEs) and in situ FTIR monitor bond cleavage during catalytic hydrogenation (Pd/C, H₂). Contrasting pathways (direct vs. stepwise reduction) are distinguished by analyzing byproducts via LC-MS .

Methodological Guidance

- Data Contradiction Analysis : Use multivariate statistical tools (PCA) to isolate variables causing divergent bioactivity results .

- Crystallography Troubleshooting : Apply Olex2 or PLATON for twinning detection and SHELXL for anisotropic refinement of disordered nitro groups .

- Synthetic Optimization : Design-of-Experiments (DoE) approaches (e.g., Box-Behnken) statistically optimize reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.